molecular formula C8H17ClFN B11926198 (R)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride

(R)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride

Cat. No.: B11926198
M. Wt: 181.68 g/mol
InChI Key: KIHRZAREBYPVAQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and an ethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane is used.

    Catalysts: A catalyst like triethylamine is often employed to facilitate the reaction.

    Reaction Steps: The cyclohexylamine reacts with 2-fluoroethanol in the presence of the catalyst to form ®-1-Cyclohexyl-2-fluoroethylamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Alcohols or ethers.

Scientific Research Applications

®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride: The enantiomer of the compound with similar properties but different biological activities.

    1-Cyclohexyl-2-chloroethylamine Hydrochloride: A similar compound where the fluorine atom is replaced by chlorine.

    1-Cyclohexyl-2-bromoethylamine Hydrochloride: Another analog with a bromine atom instead of fluorine.

Uniqueness

®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of ®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H17ClFN

Molecular Weight

181.68 g/mol

IUPAC Name

(1R)-1-cyclohexyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1

InChI Key

KIHRZAREBYPVAQ-QRPNPIFTSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](CF)N.Cl

Canonical SMILES

C1CCC(CC1)C(CF)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.